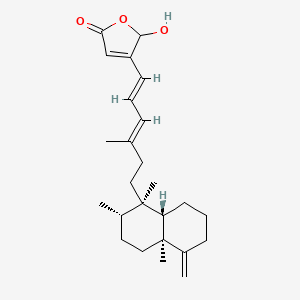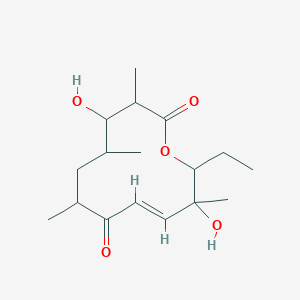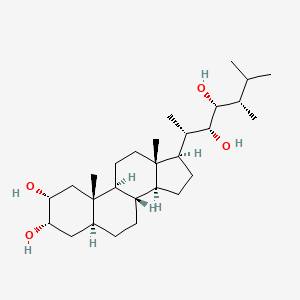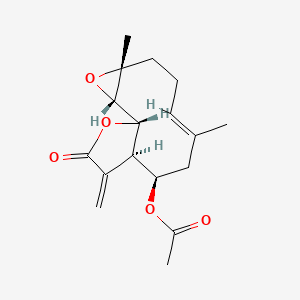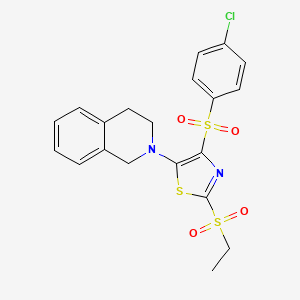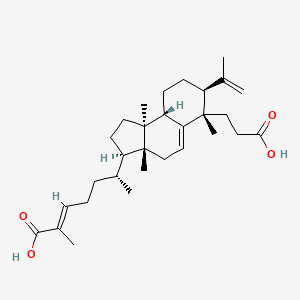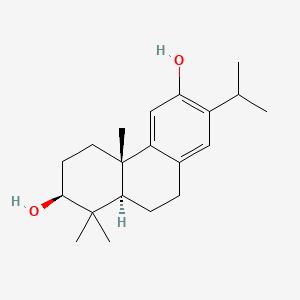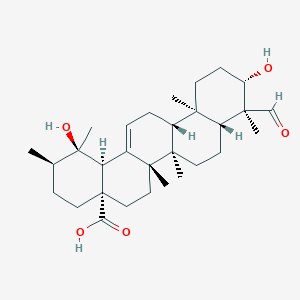
23-Aldehydepomolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-Aldehydepomolic acid is a triterpenoid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Organic Reactions
The ene-reaction between aldehydes and allylsilane generates highly functionalized homoallylic alcohols, subsequently undergoing Intramolecular Sakurai Cyclisation (IMSC) to yield polysubstituted tetrahydropyran derivatives. This reaction showcases the versatility of aldehydes in synthetic organic chemistry, providing a route to complex molecular structures (Markó et al., 2002).
2. Metabolism and Toxicity
Aldehydes, including 23-aldehydepomolic acid, play a crucial role in various metabolic processes. They can be formed through lipid peroxidation, carbohydrate metabolism, and other biochemical pathways. Understanding their reactivity with biomolecules is crucial for assessing their biological functions and potential toxicological effects (O'Brien et al., 2005).
3. Enzymatic Interactions
Aldehyde dehydrogenases (ALDHs) are crucial for the metabolism of aldehydes, including 23-aldehydepomolic acid. These enzymes facilitate the conversion of aldehydes to carboxylic acids, a key detoxification process. The study of ALDHs provides insights into the metabolic pathways and potential pharmacological applications of aldehydes (Vasiliou et al., 2000).
4. Photoaffinity Labeling
Aldehydes are utilized in chemical probes for photoaffinity labeling, demonstrating their utility in biochemical research for studying molecular interactions. This application underscores the importance of aldehydes in developing tools for molecular biology and chemistry research (Mayer & Maier, 2007).
5. Atmospheric Chemistry
Aldehydes, including 23-aldehydepomolic acid, have been studied in the context of atmospheric chemistry, particularly in the formation of secondary organic aerosols. This research is crucial for understanding the environmental impact and atmospheric behavior of aldehydes (Chan et al., 2010).
Propiedades
Nombre del producto |
23-Aldehydepomolic acid |
|---|---|
Fórmula molecular |
C30H46O5 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,17-18,20-23,32,35H,8-16H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
Clave InChI |
ZXRXQOHNSRCNHE-LTFXOGOQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



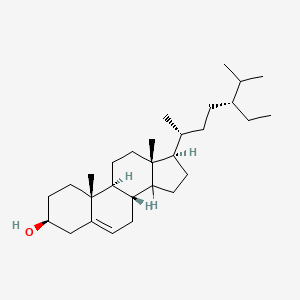
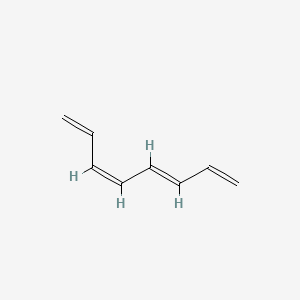
![2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid](/img/structure/B1254727.png)
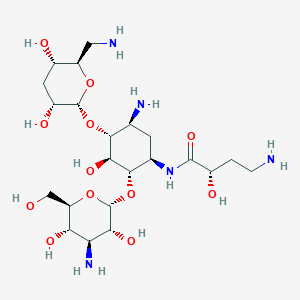
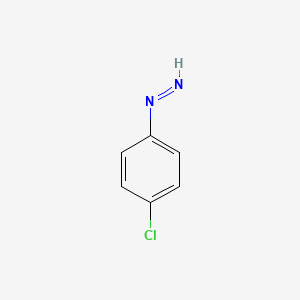
![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)
![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)
